![molecular formula C7H7NO6S B1265887 5-Amino-3-sulfosalicylic acid CAS No. 6201-87-2](/img/structure/B1265887.png)
5-Amino-3-sulfosalicylic acid
Overview
Description
5-Amino-3-sulfosalicylic acid is a crystalline solid . It is used in the spectrofluorimetric determination of aluminum . It is also a brown powder .
Molecular Structure Analysis
The molecular formula of 5-Amino-3-sulfosalicylic acid is C7H7NO6S . The InChI representation isInChI=1S/C7H7NO6S/c8-3-1-4 (7 (10)11)6 (9)5 (2-3)15 (12,13)14/h1-2,9H,8H2, (H,10,11) (H,12,13,14)
. Chemical Reactions Analysis
5-Amino-3-sulfosalicylic acid may react with strong oxidizers and mineral acids or bases .Physical And Chemical Properties Analysis
5-Amino-3-sulfosalicylic acid is a crystalline solid . It has a molecular weight of 233.20 g/mol .Scientific Research Applications
Synthesis of Heterocyclic Polyamine Salts
5-Amino-3-sulfosalicylic acid is utilized in the synthesis of novel salts with heterocyclic polyamines. These compounds exhibit layered structures with aminium cations and sulfosalicylic anions linked via water molecules. The solid-state architectures are dominated by hydrogen bonds and stabilized by weak interconnects like C-Cl⋯π and S-O⋯π interactions. This has implications in crystal engineering, where specific intramolecular synthons observed can be employed in the design of new molecules .
Catalysis in Organic Synthesis
The acid functions as a catalyst in the Biginelli reaction, which is a significant synthetic methodology for preparing various dihydropyrimidinone derivatives. These derivatives have a wide range of pharmacological properties, including antiviral and antibacterial activities. The use of 5-Amino-3-sulfosalicylic acid in catalysis demonstrates its potential in facilitating the synthesis of complex molecular structures .
Metal Chelation
5-Amino-3-sulfosalicylic acid acts as a polyfunctional metal chelating ligand. It forms metal coordination complexes, which are crucial in various applications, including metal detection and analysis. The ability to bind with metals makes it valuable in studies related to metal ion behavior in biological systems .
Biochemical Applications
In biochemistry, the acid serves as a pH buffering agent, indicator, and antioxidant. It’s used in protein electrophoresis for the determination of total proteins in biological fluids. Its role as a buffering agent is essential in maintaining the pH stability required for various biochemical reactions .
Supramolecular Chemistry
5-Amino-3-sulfosalicylic acid is a building block for multifunctional supramolecular architectures. Its rich hydrogen bonding capability allows for the creation of complex structures with potential applications in materials science and nanotechnology .
Organocatalysis
As an organocatalyst, 5-Amino-3-sulfosalicylic acid has applications in diverse fields. It’s used as a spray reagent for the detection of sugars on thin-layer chromatograms and as a redox indicator. Its catalytic properties are also explored in the study of pulse radiolysis .
Safety And Hazards
properties
IUPAC Name |
5-amino-2-hydroxy-3-sulfobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO6S/c8-3-1-4(7(10)11)6(9)5(2-3)15(12,13)14/h1-2,9H,8H2,(H,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPWLRUWQJVULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO6S | |
Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024507 | |
Record name | 5-Amino-3-sulfosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5-amino-3-sulfosalicylic acid is a brown powder. (NTP, 1992) | |
Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
5-Amino-3-sulfosalicylic acid | |
CAS RN |
6201-87-2 | |
Record name | 5-AMINO-3-SULFOSALICYLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19805 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 5-Amino-2-hydroxy-3-sulfobenzoic acid | |
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Record name | 5-Amino-3-sulfosalicylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006201872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salicylic acid, 5-amino-3-sulfo- | |
Source | DTP/NCI | |
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Record name | 5-Amino-3-sulfosalicylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0024507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-3-sulphosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.694 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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